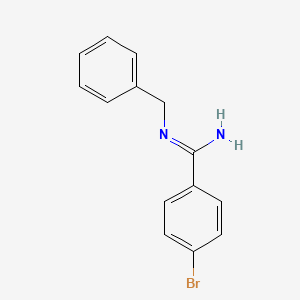
N-benzyl-4-bromobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-bromobenzenecarboximidamide is an organic compound with the molecular formula C14H13BrN2 It is a derivative of benzenecarboximidamide, where a bromine atom is substituted at the 4-position of the benzene ring, and a benzyl group is attached to the nitrogen atom of the carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-bromobenzenecarboximidamide typically involves the reaction of 4-bromobenzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction.
- Step 1: Preparation of 4-bromobenzenecarboximidamide:
- React 4-bromobenzonitrile with ammonia in the presence of a catalyst such as palladium on carbon.
- The reaction is carried out under hydrogenation conditions to yield 4-bromobenzenecarboximidamide.
- Step 2: Benzylation:
- React 4-bromobenzenecarboximidamide with benzyl chloride in the presence of a base.
- The reaction is typically conducted at temperatures ranging from 60°C to 100°C for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-4-bromobenzenecarboximidamide undergoes various chemical reactions, including:
- Nucleophilic Substitution Reactions:
- The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: Sodium azide, potassium thiolate, sodium methoxide.
- Major products: Corresponding substituted benzenecarboximidamides.
- Reduction Reactions:
- The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
- Major products: N-benzyl-4-aminobenzenecarboximidamide.
- Oxidation Reactions:
- Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
- Major products: N-benzyl-4-bromobenzenecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-bromobenzenecarboximidamide has several applications in scientific research:
- Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various pharmaceuticals and agrochemicals.
- Medicinal Chemistry:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its activity against certain biological targets, including enzymes and receptors.
- Material Science:
- Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-benzyl-4-bromobenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-4-bromobenzenecarboximidamide can be compared with other similar compounds such as:
- N-benzyl-2-bromobenzenecarboximidamide:
- Similar structure but with the bromine atom at the 2-position.
- Different reactivity and biological activity due to the positional isomerism.
- N-benzyl-4-chlorobenzenecarboximidamide:
- Chlorine atom instead of bromine.
- Different electronic and steric effects influencing its reactivity and applications.
- N-benzyl-4-fluorobenzenecarboximidamide:
- Fluorine atom instead of bromine.
- Enhanced stability and different pharmacokinetic properties.
This compound stands out due to its unique combination of electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H13BrN2 |
|---|---|
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
N'-benzyl-4-bromobenzenecarboximidamide |
InChI |
InChI=1S/C14H13BrN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |
InChI-Schlüssel |
LXCHUAHTIQKUEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B14111149.png)
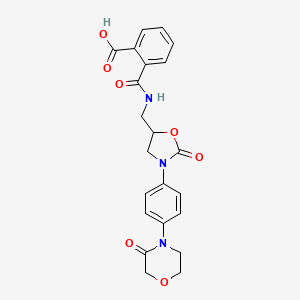
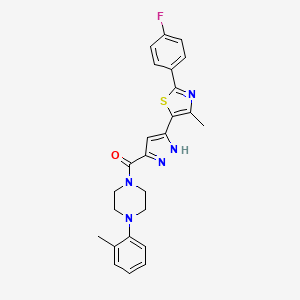
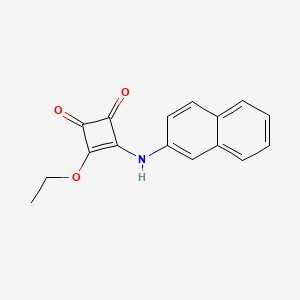
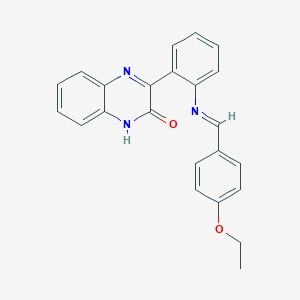
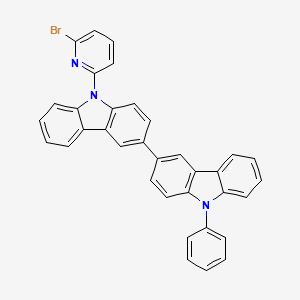
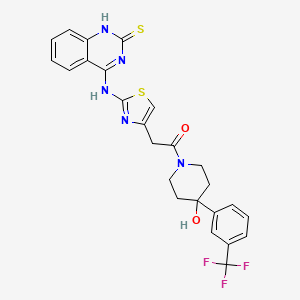
![N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14111195.png)
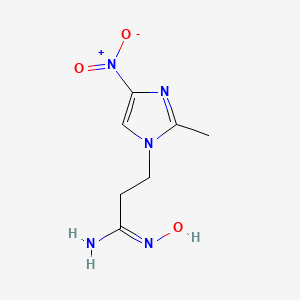

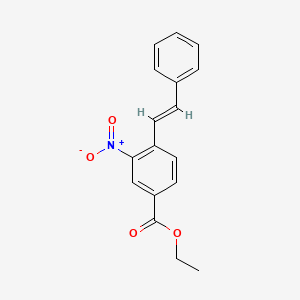

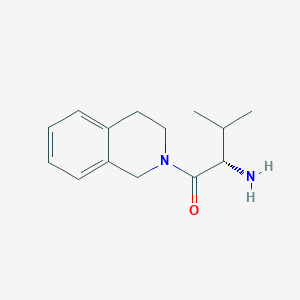
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14111234.png)
